N-cyclobutyl-N'-(4-fluorophenyl)urea
説明
N-cyclobutyl-N'-(4-fluorophenyl)urea is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in B-cell receptor (BCR) signaling, which is involved in the development and progression of various B-cell malignancies.
作用機序
N-cyclobutyl-N'-(4-fluorophenyl)urea inhibits BTK activity by binding to the enzyme's active site and preventing its phosphorylation. This results in the inhibition of downstream signaling pathways involved in B-cell survival and proliferation. The inhibition of BTK activity also leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, resulting in the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-cyclobutyl-N'-(4-fluorophenyl)urea has been shown to have potent anti-tumor activity in preclinical models of B-cell lymphoma and CLL. It has also been shown to enhance the efficacy of other anti-cancer agents such as rituximab and venetoclax. In addition, this compound has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for clinical development.
実験室実験の利点と制限
One of the main advantages of N-cyclobutyl-N'-(4-fluorophenyl)urea is its potent anti-tumor activity in preclinical models of B-cell malignancies. This compound has also been shown to have minimal toxicity in preclinical studies, making it a promising candidate for clinical development. However, one of the limitations of this compound is its specificity for BTK, which may limit its efficacy in other types of cancer.
将来の方向性
There are several future directions for the research and development of N-cyclobutyl-N'-(4-fluorophenyl)urea. One potential direction is the evaluation of this compound in combination with other anti-cancer agents for the treatment of B-cell malignancies. Another direction is the investigation of this compound's potential therapeutic applications in other types of cancer. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of N-cyclobutyl-N'-(4-fluorophenyl)urea is also an area of future research.
科学的研究の応用
N-cyclobutyl-N'-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in various B-cell malignancies. It has been shown to inhibit BTK activity, which is critical for B-cell survival and proliferation. This compound has been tested in preclinical models of B-cell lymphoma and chronic lymphocytic leukemia (CLL) and has demonstrated significant anti-tumor activity. It has also been shown to enhance the efficacy of other anti-cancer agents such as rituximab and venetoclax.
特性
IUPAC Name |
1-cyclobutyl-3-(4-fluorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-8-4-6-10(7-5-8)14-11(15)13-9-2-1-3-9/h4-7,9H,1-3H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBJGFHXKDCZTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。